1-pentyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its benzimidazole core structure, which is functionalized with a pentyl group and a sulfonic acid group.
Preparation Methods
The synthesis of 1-pentyl-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 1H-benzimidazole-2-thiol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
1-Pentyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of benzimidazole derivatives with reduced functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while substitution reactions produce various substituted benzimidazole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-pentyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate. This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with other enzymes and receptors, depending on its specific functional groups and structural features.
Comparison with Similar Compounds
1-Pentyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole-2-sulfonic acid: Lacks the pentyl group, making it less hydrophobic and potentially less effective in certain applications.
1-methyl-1H-benzimidazole-2-sulfonic acid: Contains a methyl group instead of a pentyl group, which may affect its solubility and reactivity.
1-ethyl-1H-benzimidazole-2-sulfonic acid: Similar to the methyl derivative but with an ethyl group, offering different physical and chemical properties.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties such as increased hydrophobicity and potential for enhanced biological activity.
Properties
IUPAC Name |
1-pentylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLTXAOZHMNKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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